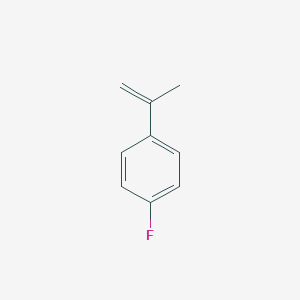

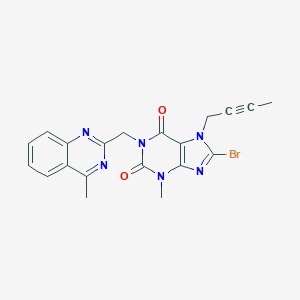

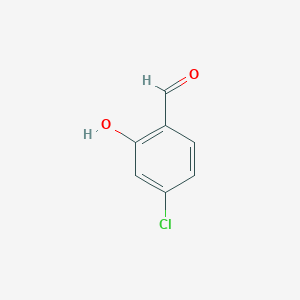

![molecular formula C13H11NO2S B058215 Ácido 5,6-dihidro-4H-benzo[b]tieno[2,3-d]azepin-2-carboxílico CAS No. 153894-33-8](/img/structure/B58215.png)

Ácido 5,6-dihidro-4H-benzo[b]tieno[2,3-d]azepin-2-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO2S and its molecular weight is 245.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Tratamiento de infecciones por virus respiratorio sincitial (VRS)

Este compuesto es útil en el tratamiento de infecciones por virus respiratorio sincitial (VRS) . El VRS es una causa común de bronquiolitis y neumonía en bebés menores de un año . El compuesto está destinado a tratar o prevenir infecciones por VRS y enfermedades asociadas, particularmente las causadas por las cepas A y B del virus .

Prevención de enfermedades asociadas a la infección por VRS

Además de tratar las infecciones por VRS, este compuesto también es útil para la prevención de enfermedades asociadas a la infección por VRS . Esto podría reducir potencialmente el número de hospitalizaciones y los costos médicos asociados con las infecciones por VRS .

Uso como intermedio en la síntesis de fármacos

El compuesto se utiliza como intermedio en la preparación de compuestos benzotienoazepínicos, que son inhibidores de la ARN polimerasa del VRS . Esto lo convierte en un componente valioso en el desarrollo de nuevos fármacos antivirales .

Uso potencial en investigación contra el cáncer

Si bien no hay mucha información disponible sobre esta aplicación específica, se ha demostrado que compuestos similares que combinan fragmentos de 5,6-dihidro-4H-pirrolo[3,2,1-ij]quinolin-2-ona y tiazol actúan como inhibidores selectivos y duales de los factores Xa y XIa . Esto sugiere aplicaciones potenciales en investigación contra el cáncer.

Uso en formulaciones farmacéuticas

El compuesto podría usarse potencialmente en formulaciones farmacéuticas, dadas sus propiedades terapéuticas. Por ejemplo, podría combinarse con un diluyente tópicamente aceptable como lactosa, glucosa o manitol .

Mecanismo De Acción

Target of Action

The primary target of the compound 5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid is the Respiratory Syncytial Virus (RSV) . RSV is a pneumovirus of the paramyxovirus family and is the most common cause of bronchiolitis and pneumonia in infants under one year of age .

Mode of Action

The compound acts as an inhibitor of the RSV RNA polymerase . By inhibiting this enzyme, the compound prevents the virus from replicating its RNA, thereby halting the spread of the virus within the host.

Biochemical Pathways

It is known that the compound interferes with the viral replication process by inhibiting the rsv rna polymerase . This disruption of the viral life cycle prevents the virus from spreading and causing further damage to the host’s respiratory system.

Pharmacokinetics

The compound is described as an intermediate used to prepare benzothienoazepine compounds , suggesting that it may undergo further reactions to form active compounds.

Result of Action

The primary result of the compound’s action is the prevention of RSV infection and associated diseases . By inhibiting the RSV RNA polymerase, the compound prevents the virus from replicating and spreading, thereby reducing the severity of the infection.

Propiedades

IUPAC Name |

5,6-dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2S/c15-13(16)11-7-8-5-6-14-10-4-2-1-3-9(10)12(8)17-11/h1-4,7,14H,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNJYGABQLZJUSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C3=C1C=C(S3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566069 |

Source

|

| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153894-33-8 |

Source

|

| Record name | 5,6-Dihydro-4H-thieno[3,2-d][1]benzazepine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

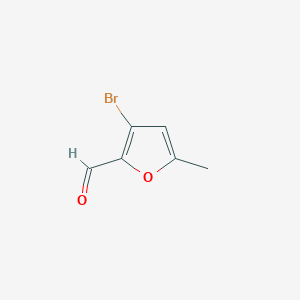

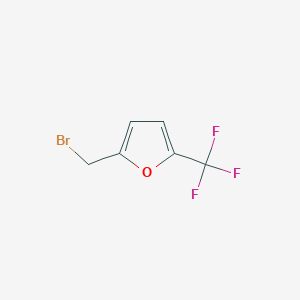

![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, ethyl ester](/img/structure/B58172.png)